molecular formula C24H31N3O2 B10868882 2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide

2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide

Cat. No.: B10868882
M. Wt: 393.5 g/mol
InChI Key: FXJVOSSDVORWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepine derivatives. These compounds are known for their diverse pharmacological activities, including anxiolytic and antioxidant properties .

Preparation Methods

The synthesis of 2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic effects .

Comparison with Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their pharmacological properties. The unique cyclohexenyl group in 2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

2-(6-cyclohex-3-en-1-yl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-methylacetamide

InChI

InChI=1S/C24H31N3O2/c1-24(2)13-18-22(20(28)14-24)23(16-9-5-4-6-10-16)27(15-21(29)25-3)19-12-8-7-11-17(19)26-18/h4-5,7-8,11-12,16,23,26H,6,9-10,13-15H2,1-3H3,(H,25,29)

InChI Key

FXJVOSSDVORWEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC)C4CCC=CC4)C(=O)C1)C

Origin of Product

United States

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